molecular formula C13H22N4O B11739320 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11739320
M. Wt: 250.34 g/mol
InChI Key: SOYBNNXYBBTXAH-UHFFFAOYSA-N
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Description

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of an azepane ring, a pyrazole ring, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted azepane and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is unique due to its specific combination of an azepane ring, a pyrazole ring, and a propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

(3-amino-1-propylpyrazol-4-yl)-(azepan-1-yl)methanone

InChI

InChI=1S/C13H22N4O/c1-2-7-17-10-11(12(14)15-17)13(18)16-8-5-3-4-6-9-16/h10H,2-9H2,1H3,(H2,14,15)

InChI Key

SOYBNNXYBBTXAH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N2CCCCCC2

Origin of Product

United States

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